Benzyl cetraxate(1+)
CAS No.:
Cat. No.: VC1956885
Molecular Formula: C24H30NO4+
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H30NO4+ |
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Molecular Weight | 396.5 g/mol |
IUPAC Name | [4-[4-(3-oxo-3-phenylmethoxypropyl)phenoxy]carbonylcyclohexyl]methylazanium |
Standard InChI | InChI=1S/C24H29NO4/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2/p+1 |
Standard InChI Key | LPWHBGUXJFSETQ-UHFFFAOYSA-O |
Canonical SMILES | C1CC(CCC1C[NH3+])C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Benzyl cetraxate(1+) is defined chemically as the protonated form of benzyl cetraxate. According to structural data, benzyl cetraxate is the benzyl ester of cetraxate and is characterized as a conjugate base of benzyl cetraxate(1+) . The fundamental molecular structure involves a benzyl ester group connected to the cetraxate core, with the protonated form carrying a positive charge.
The molecular structure of the parent compound benzyl cetraxate has the formula C24H29NO4 , while the protonated form benzyl cetraxate(1+) as its chloride salt has the formula C24H30ClNO4 . This structural relationship is significant for understanding the compound's chemical behavior and physiological activities.
Nomenclature and Identification
The compound is identified through various systematic names in chemical databases:
Physical and Chemical Properties
The physicochemical profile of benzyl cetraxate(1+) defines its behavior in various systems. The compound possesses distinctive properties that influence its stability, reactivity, and applications.
Basic Physical Properties
Chemical Reactivity
The chemical reactivity of benzyl cetraxate(1+) is primarily characterized by its ability to undergo hydrolysis. As a benzyl ester, it exhibits typical reactivity patterns of esters, including susceptibility to both acid-catalyzed and base-catalyzed hydrolysis. The protonation of the amino group to form benzyl cetraxate(1+) alters the electron distribution in the molecule, potentially affecting its reactivity profile compared to the neutral form.
Enzymatic Interactions and Metabolism
Enzymatic Hydrolysis
A significant aspect of benzyl cetraxate(1+) biochemistry is its interaction with specific enzymes. The enzyme cetraxate benzylesterase (EC 3.1.1.70) catalyzes the hydrolysis of cetraxate benzyl ester according to the following reaction:
Cetraxate benzyl ester + H2O → Cetraxate + Benzyl alcohol
This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds, and its systematic name is cetraxate-benzyl-ester benzylhydrolase . The enzymatic hydrolysis represents a key metabolic pathway for the compound.
Metabolic Considerations
The metabolism of benzyl cetraxate(1+) likely follows pathways similar to other benzyl esters, with the following considerations:
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Initial hydrolysis by esterases, particularly cetraxate benzylesterase
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Release of cetraxate and benzyl alcohol as primary metabolites
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Further metabolism of these components through standard pathways
This metabolic pattern is significant for understanding the compound's pharmacokinetics and potential biological effects.
Comparative Analysis with Related Compounds
Relationship to Cetraxate
Benzyl cetraxate(1+) is directly related to cetraxate, as benzyl cetraxate is the benzyl ester of cetraxate . This relationship has several implications:
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Cetraxate is released upon hydrolysis of benzyl cetraxate(1+)
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The pharmacological properties of cetraxate may inform potential applications of benzyl cetraxate(1+)
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Benzyl cetraxate(1+) may potentially function as a prodrug for cetraxate delivery
Comparison with Other Benzyl Derivatives
The benzyl group is a common functionality in pharmaceutical compounds. Notable related compounds include:
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Benzyl acetate (C9H10O2) , which has been studied for enzymatic synthesis using immobilized lipase
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Benzyl chloroformate, used extensively in organic synthesis for protecting amine groups
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Benzyltetrahydroisoquinoline alkaloids, which have been evaluated for activity against parasitic diseases
These relationships provide context for understanding the potential applications and properties of benzyl cetraxate(1+).
Analytical Characterization Methods
The identification and analysis of benzyl cetraxate(1+) can be accomplished through various analytical techniques commonly used for similar organic compounds:
Analytical Method | Application to Benzyl cetraxate(1+) |
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Mass Spectrometry | For molecular weight confirmation and structural elucidation |
NMR Spectroscopy | For structural confirmation and purity analysis |
Chromatography (HPLC/GC) | For separation, identification, and quantification |
IR Spectroscopy | For functional group identification, particularly the ester carbonyl and amine groups |
Elemental Analysis | For empirical formula confirmation |
These analytical approaches collectively provide a comprehensive characterization of the compound.
Current Research Status and Future Directions
The current research on benzyl cetraxate(1+) appears limited, with opportunities for further investigation in several areas:
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Detailed structural characterization using advanced analytical techniques
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Comprehensive evaluation of pharmacological properties and potential therapeutic applications
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Development of optimized synthetic routes for preparation
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Investigation of structure-activity relationships through systematic modification
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Exploration of novel formulations to enhance stability and bioavailability
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